Cas no 1965308-68-2 (5-Phenylpyrazine-2,3-dicarboxamidoxime)

5-Phenylpyrazine-2,3-dicarboxamidoxime is a specialized organic compound featuring a phenyl-substituted pyrazine core with dicarboxamidoxime functional groups. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of heterocyclic compounds with potential biological activity. The amidoxime moieties enhance its reactivity, enabling selective modifications for targeted applications. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its versatility in forming coordination complexes also makes it useful in materials science. Researchers favor it for its well-defined chemical properties and compatibility with diverse reaction conditions.
5-Phenylpyrazine-2,3-dicarboxamidoxime structure
1965308-68-2 structure
Product name:5-Phenylpyrazine-2,3-dicarboxamidoxime
CAS No:1965308-68-2
MF:C12H11N5O2
Molecular Weight:257.248041391373
MDL:MFCD28166201
CID:4632048

5-Phenylpyrazine-2,3-dicarboxamidoxime 化学的及び物理的性質

名前と識別子

    • 5-Phenylpyrazine-2,3-dicarboxamidoxime
    • MDL: MFCD28166201
    • インチ: 1S/C12H11N5O2/c13-11(17-19)9-10(12(14)18)16-8(6-15-9)7-4-2-1-3-5-7/h1-6,19H,(H2,13,17)(H2,14,18)
    • InChIKey: MHMDHQVMGLOBLV-UHFFFAOYSA-N
    • SMILES: C1(/C(=N/O)/N)=NC=C(C2=CC=CC=C2)N=C1C(N)=O

5-Phenylpyrazine-2,3-dicarboxamidoxime Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Oakwood
098168-1g
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
1g
$1395.00 2023-09-17
A2B Chem LLC
AX95869-100mg
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
100mg
$160.00 2024-04-20
eNovation Chemicals LLC
Y1264734-100mg
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
100mg
$355 2025-02-24
eNovation Chemicals LLC
Y1264734-1g
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
1g
$2455 2025-02-24
eNovation Chemicals LLC
Y1264734-250mg
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
250mg
$500 2023-05-17
eNovation Chemicals LLC
Y1264734-1g
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
1g
$2320 2024-06-05
Oakwood
098168-100mg
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
100mg
$160.00 2023-09-17
A2B Chem LLC
AX95869-1g
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
1g
$1395.00 2024-04-20
eNovation Chemicals LLC
Y1264734-100mg
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
100mg
$340 2024-06-05
1PlusChem
1P01FDA5-100mg
5-Phenylpyrazine-2,3-dicarboxamidoxime
1965308-68-2 98%
100mg
$194.00 2024-06-17

5-Phenylpyrazine-2,3-dicarboxamidoxime 関連文献

5-Phenylpyrazine-2,3-dicarboxamidoximeに関する追加情報

5-Phenylpyrazine-2,3-dicarboxamidoxime (CAS No. 1965308-68-2): A Promising Compound in Chemical and Biomedical Research

The 5-Phenylpyrazine-2,3-dicarboxamidoxime, identified by the CAS No. 1965308-68, has emerged as a focal point in contemporary chemical and biomedical research due to its unique structural properties and potential applications. This compound belongs to the pyrazine dicarboxamidoxime family, characterized by a central pyrazine ring substituted with a phenyl group at the 5-position and amidoxime functionalities at positions 2 and 3. Its molecular architecture combines aromatic stability with reactive amidoxime groups, making it a versatile scaffold for exploring novel chemical reactions and biological interactions.

Recent advancements in synthetic chemistry have enabled precise synthesis of 5-Phenylpyrazine-2,3-dicarboxamidoxime through optimized multistep protocols. Researchers at the Institute of Advanced Chemical Technologies (I-ACT) demonstrated that a two-phase synthesis involving diazotization-coupling followed by amidoximation yields high-purity samples with over 98% purity. This method minimizes side reactions while maximizing yield, ensuring reproducibility for large-scale production—a critical factor for transitioning from laboratory studies to preclinical trials.

In biomedical contexts, the compound’s biological activity stems from its dual functional groups. The amidoxime moieties exhibit metal-chelating properties, which have been leveraged in developing targeted drug delivery systems. A groundbreaking study published in Nature Chemical Biology (Smith et al., 2023) revealed that conjugating this compound with anticancer agents enhances their selectivity toward tumor cells by exploiting hypoxic microenvironments. The phenyl group further modulates lipophilicity, enabling better tissue penetration compared to conventional carriers.

The structural flexibility of 5-Phenylpyrazine derivatives has also sparked interest in neurodegenerative disease research. Collaborative work between Harvard Medical School and ETH Zurich identified that analogs of this compound inhibit amyloid-beta aggregation—a hallmark of Alzheimer’s disease—by stabilizing non-toxic oligomeric forms through π-stacking interactions with aromatic residues. Computational docking studies using Rosetta software confirmed that the phenyl ring fits precisely into hydrophobic pockets on amyloid peptides, suggesting therapeutic potential.

In environmental chemistry applications, the compound’s metal-binding capacity is being explored for remediation purposes. A team at Stanford University demonstrated its efficacy in sequestering heavy metals like lead and cadmium from contaminated water through ion-exchange mechanisms. The amidoxime groups form stable complexes with divalent cations under neutral pH conditions, achieving removal efficiencies exceeding 95%. This property positions it as a sustainable alternative to conventional adsorbents like activated carbon.

Emerging research also highlights its role as a catalyst precursor in organic synthesis. A report in ACS Catalysis (Chen et al., 2024) showed that immobilizing this compound onto silica supports creates heterogeneous catalysts for asymmetric Michael additions. The phenyl group acts as an electron-withdrawing substituent that tunes catalytic activity, achieving enantioselectivities up to 97% ee under mild conditions—a significant improvement over traditional transition-metal catalysts.

Clinical translation efforts are underway to evaluate its safety profile using advanced toxicity screening models. Preclinical data from GlaxoSmithKline’s laboratories indicate minimal cytotoxicity against normal human fibroblasts even at concentrations exceeding therapeutic thresholds (>1 mM). However, ongoing studies are investigating potential off-target effects on mitochondrial function using CRISPR-based gene knockout assays.

The compound’s modular structure allows for rational design of derivatives tailored to specific applications. For instance, substituting the phenyl group with electron-donating moieties enhances its affinity for copper ions—a property being tested for Parkinson’s disease therapies targeting α-synuclein aggregation. Meanwhile, fluorinated analogs are under development as imaging agents due to improved radiolabeling compatibility.

Despite these advancements, challenges remain in scaling production while maintaining stereochemical purity—a critical factor for pharmaceutical use. Innovations such as continuous-flow synthesis platforms and real-time NMR monitoring are being implemented to address these issues, as evidenced by pilot-scale trials at Merck KGaA facilities reported earlier this year.

In conclusion,5-Phenylpyrazine-2,3-dicarboxamidoxime (CAS No. 1965308) represents a transformative platform molecule bridging chemical innovation and biomedical application domains. Its structural tunability combined with proven biological efficacy positions it at the forefront of next-generation therapeutics development while offering solutions across environmental remediation and catalytic chemistry sectors.

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